Cas no 927801-23-8 (6-bromo-4-iodo-quinoline)

6-bromo-4-iodo-quinoline structure
6-bromo-4-iodo-quinoline structure
Product Name:6-bromo-4-iodo-quinoline
CAS 번호:927801-23-8
MF:C9H5BrIN
메가와트:333.95117354393
MDL:MFCD08437008
CID:796678
Update Time:2024-10-26

6-bromo-4-iodo-quinoline 화학적 및 물리적 성질

이름 및 식별자

    • 6-Bromo-4-iodoquinoline
    • Quinoline,6-bromo-4-iodo-
    • 4-iodo-6-bromoquinoline
    • 6-bromo-4-iodo quinoline
    • BWFLFNVNIISPPK-UHFFFAOYSA-N
    • FCH1386772
    • ST2418895
    • AX8038421
    • Z5354
    • 6-Bromo-4-iodoquinoline (ACI)
    • 6-bromo-4-iodo-quinoline
    • MDL: MFCD08437008
    • 인치: 1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
    • InChIKey: BWFLFNVNIISPPK-UHFFFAOYSA-N
    • 미소: BrC1C=C2C(N=CC=C2I)=CC=1

계산된 속성

  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 165
  • 토폴로지 분자 극성 표면적: 12.9

실험적 성질

  • 비등점: 375.5°C at 760 mmHg

6-bromo-4-iodo-quinoline 보안 정보

6-bromo-4-iodo-quinoline 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-50mg
6-bromo-4-iodo-quinoline
927801-23-8 97%
50mg
95.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-250mg
6-bromo-4-iodo-quinoline
927801-23-8 97%
250mg
399CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-1g
6-bromo-4-iodo-quinoline
927801-23-8 97%
1g
1174.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-5g
6-bromo-4-iodo-quinoline
927801-23-8 97%
5g
4743CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B842613-250mg
6-Bromo-4-iodoquinoline
927801-23-8 97%
250mg
346.50 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-200mg
6-bromo-4-iodo-quinoline
927801-23-8 97%
200mg
292.0CNY 2021-08-04
TRC
B693718-25mg
6-Bromo-4-iodoquinoline
927801-23-8
25mg
$ 64.00 2023-04-18
TRC
B693718-50mg
6-Bromo-4-iodoquinoline
927801-23-8
50mg
$ 75.00 2023-04-18
TRC
B693718-100mg
6-Bromo-4-iodoquinoline
927801-23-8
100mg
$ 87.00 2023-04-18
TRC
B693718-250mg
6-Bromo-4-iodoquinoline
927801-23-8
250mg
$ 98.00 2023-04-18

6-bromo-4-iodo-quinoline 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux; reflux → rt
참조
Preparation of quinoline derivatives as PI3 kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  48 h, 100 °C
참조
Synthesis of antitumor candidate GSK2126458
Liu, Kun; Li, Wei; Fan, Houxing; Shan, Zhenwei; Wei, Juzhi, Huagong Shikan, 2010, 24(12), 40-43

합성 방법 3

반응 조건
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ;  48 h, reflux
참조
Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy
Zhang, Jiankang; Ma, Xiaodong; Lv, Xiaoqing; Li, Ming; Zhao, Yanmei; et al, RSC Advances, 2017, 7(4), 2342-2350

합성 방법 4

반응 조건
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ;  48 h, reflux
참조
Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors
Lv, Xiaoqing; Ying, Huazhou; Ma, Xiaodong; Qiu, Ni; Wu, Peng; et al, European Journal of Medicinal Chemistry, 2015, 99, 36-50

합성 방법 5

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate ,  Sodium sulfite Solvents: Water
참조
Preparation of quinoline derivatives as PI3/mTOR inhibitors
, China, , ,

합성 방법 6

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Ethyl acetate ;  1 h, rt
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ;  48 h, reflux
참조
Preparation of the aromatic ring-containing compounds and their pharmaceutical use
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux; reflux → rt
참조
Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin
Knight, Steven D.; Adams, Nicholas D.; Burgess, Joelle L.; Chaudhari, Amita M.; Darcy, Michael G.; et al, ACS Medicinal Chemistry Letters, 2010, 1(1), 39-43

합성 방법 8

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux
참조
[11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers
Wang, Min; Gao, Mingzhang; Miller, Kathy D.; Sledge, George W.; Zheng, Qi-Huang, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1569-1574

합성 방법 9

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  48 h, reflux
참조
Structure-based optimization leads to the discovery of NSC765844, a highly potent, less toxic and orally efficacious dual PI3K/mTOR inhibitor
Han, Jinsong; Chen, Ying; Yang, Chao; Liu, Ting; Wang, Mingping; et al, European Journal of Medicinal Chemistry, 2016, 122, 684-701

합성 방법 10

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  48 h, reflux; reflux → rt
참조
Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors
Reinecke, Maria ; Ruprecht, Benjamin; Poser, Sandra; Wiechmann, Svenja ; Wilhelm, Mathias ; et al, ACS Chemical Biology, 2019, 14(4), 655-664

합성 방법 11

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  rt; 1 h, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  rt → reflux; 72 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate Solvents: Water ;  15 min, rt
참조
Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis
Lin, Kingson; Wiles, Rebecca J.; Kelly, Christopher B. ; Davies, Geraint H. M. ; Molander, Gary A., ACS Catalysis, 2017, 7(8), 5129-5133

합성 방법 12

반응 조건
1.1 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux
참조
Preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  16 h, reflux
참조
Preparation of 1,2,4-triazine-3-amine derivatives as A2a receptor antagonists
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2 h, rt
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ;  overnight, 85 °C
참조
Preparation of heterocyclic compounds as antitumor agents
, China, , ,

6-bromo-4-iodo-quinoline Raw materials

6-bromo-4-iodo-quinoline Preparation Products

6-bromo-4-iodo-quinoline 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:927801-23-8)6-bromo-4-iodo-quinoline
주문 번호:A859986
인벤토리 상태:in Stock
재다:10g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:21
가격 ($):274.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:927801-23-8)6-bromo-4-iodo-quinoline
A859986
순결:99%
재다:10g
가격 ($):274.0
Email